REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[CH:7]=[CH:6][C:4]=1[NH2:5].C(N(C(C)C)CC)(C)C.[Cl:22][CH2:23][C:24](Cl)=[O:25].NC1C=CC=CC=1>ClCCl>[CH3:1][O:2][C:3]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[CH:7]=[CH:6][C:4]=1[NH:5][C:24](=[O:25])[CH2:23][Cl:22]
|
Name
|
|
Quantity
|
8.4 g
|
Type
|
reactant
|
Smiles
|
COC1=C(N)C=CC(=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
6.45 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
5.65 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
δ
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 17 h at 20-25° C.
|
Duration
|
17 h
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
ADDITION
|
Details
|
300 mL ethyl acetate added
|
Type
|
WASH
|
Details
|
The solution was washed with 2×100 mL 2M hydrochloric acid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
brine, dried (sodium sulphate)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISSOLUTION
|
Details
|
The residue dissolved in 200 mL
|
Type
|
TEMPERATURE
|
Details
|
warm toluene
|
Type
|
CUSTOM
|
Details
|
charcoaled then chromatographed on 300 mL flash silica in a 10 cm sinter funnel
|
Type
|
WASH
|
Details
|
Elution
|
Type
|
CUSTOM
|
Details
|
with toluene and evaporation
|
Type
|
CUSTOM
|
Details
|
afforded a bright yellow oil which
|
Type
|
ADDITION
|
Details
|
an 11:4 mixture of product
|
Type
|
CUSTOM
|
Details
|
Used without further purification
|
Name
|
|
Type
|
|
Smiles
|
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(CCl)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |